2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a 2-chlorobenzylamino group and a thioether linkage to a pyrrolidin-1-yl ethanone moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrimidine core: Starting with a suitable pyrimidine precursor, the 4-position is functionalized to introduce the thioether linkage.
Introduction of the 2-chlorobenzylamino group: This step involves nucleophilic substitution reactions where the 2-chlorobenzylamine is reacted with the pyrimidine intermediate.
Attachment of the pyrrolidin-1-yl ethanone moiety: The final step involves the formation of the ethanone linkage through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pressure: To facilitate the desired reactions and minimize side products.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring and other functional groups can be reduced under appropriate conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Including amines or thiols for substitution reactions.
Major Products
Sulfoxides and sulfones: From oxidation of the thioether linkage.
Reduced pyrimidine derivatives: From reduction reactions.
Substituted benzyl derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioether and pyrimidine moieties play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-((6-((2-Bromobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone: Similar structure with a bromobenzyl group instead of chlorobenzyl.
2-((6-((2-Methylbenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone: Contains a methylbenzyl group instead of chlorobenzyl.
Uniqueness
The presence of the 2-chlorobenzyl group in 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from its analogs.
Properties
IUPAC Name |
2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4OS/c18-14-6-2-1-5-13(14)10-19-15-9-16(21-12-20-15)24-11-17(23)22-7-3-4-8-22/h1-2,5-6,9,12H,3-4,7-8,10-11H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTVQRQSCMKKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=NC(=C2)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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